![molecular formula C13H18BrN3OS B5570199 2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B5570199.png)

2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

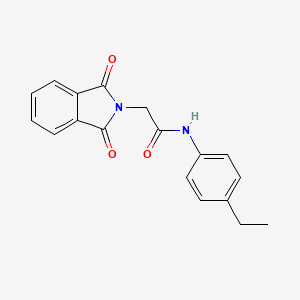

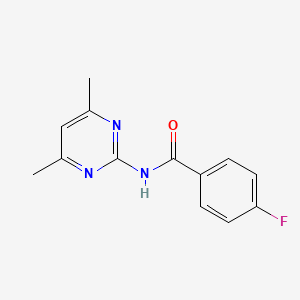

Synthesis Analysis

The synthesis of similar heterocyclic derivatives often involves multi-step reactions, starting from basic heterocyclic compounds followed by various functionalization reactions. For instance, compounds like N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide are synthesized and characterized using techniques such as UV–Vis, FT-IR, and NMR spectroscopy. These processes often include the formation of hydrazide from the corresponding acid or ester, followed by condensation with aldehydes or ketones to introduce the desired functional groups (Kadhim & Mekky, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods, including IR, UV, NMR, and sometimes X-ray crystallography. These methods provide insights into the molecular geometry, electronic structure, and the nature of bonding within the molecule. Quantum chemical studies, such as TD-DFT calculations, can further provide information on the light-harvesting efficiencies and stability of these compounds, contributing to a deeper understanding of their electronic properties (Kadhim & Mekky, 2021).

Chemical Reactions and Properties

The reactivity of such heterocyclic derivatives can be influenced by the nature of the substituents and the heterocyclic framework. For example, the reactions of substituted 2-alkyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents like bromine and lead tetra-acetate have been studied, revealing insights into their chemical behavior and potential for further functionalization (Butler & Scott, 1968).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antihypertensive and Low Toxicity : The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been studied for their potential as antihypertensive α-blocking agents. Some compounds exhibited good antihypertensive activity and low toxicity, highlighting their therapeutic potential in managing blood pressure without significant side effects (B. F. Abdel-Wahab et al., 2008).

Antimalarial and Antileukemic Properties : Transition metal complexes of 2-acetylpyridine thiosemicarbazones showed reduced antimalarial activity but enhanced antileukemic properties. This indicates the chemical's potential in developing treatments for leukemia, suggesting a pathway for therapeutic exploration (J. Scovill et al., 1982).

Antimicrobial Activity : Novel isochroman-triazoles and thiadiazole hybrids have been synthesized, showing moderate to good antibacterial and antifungal activities. These findings demonstrate the compound's relevance in creating new antimicrobial agents, potentially addressing resistant strains of bacteria and fungi (A. Saeed & Amara Mumtaz, 2017).

Optical Applications : Hydrazones related to the chemical of interest have been synthesized, and their nonlinear optical properties were investigated. The study found potential applications for these compounds in optical devices like limiters and switches, based on their two-photon absorption capabilities (K. Naseema et al., 2010).

Propiedades

IUPAC Name |

2-(azepan-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3OS/c14-12-6-5-11(19-12)9-15-16-13(18)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,18)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYNSPKKPHTERW-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NN=CC2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC(=O)N/N=C/C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azepan-1-yl)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)